4-Bromo-3-fluorobenzoyl chloride

Descripción general

Descripción

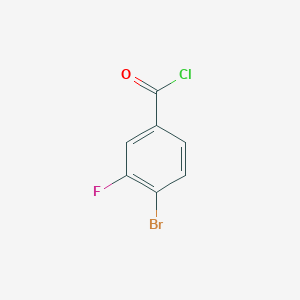

4-Bromo-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3BrClFO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and fluorine atoms at the 4 and 3 positions, respectively. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Bromo-3-fluorobenzoyl chloride can be synthesized through various methods. One common approach involves the reaction of 4-bromo-3-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H3BrClFO+SOCl2→C7H3BrClFO+SO2+HCl

The reaction typically requires a solvent such as dichloromethane or chloroform to facilitate the process. The resulting product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, with additional steps for purification and quality control .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Hydrolysis: The compound hydrolyzes in the presence of water or aqueous bases to yield 4-bromo-3-fluorobenzoic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols; solvents like dichloromethane or toluene; reaction temperatures ranging from 0°C to room temperature.

Friedel-Crafts Acylation: Aromatic compounds, aluminum chloride (AlCl3) as a catalyst; reaction temperatures typically around 0°C to 50°C.

Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH); reaction temperatures around room temperature.

Major Products Formed

Nucleophilic Substitution: Amides, esters, and thioesters.

Friedel-Crafts Acylation: Aryl ketones.

Hydrolysis: 4-Bromo-3-fluorobenzoic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

4-Bromo-3-fluorobenzoyl chloride serves as a critical intermediate in the synthesis of biologically active compounds. Its derivatives have been investigated for potential anticancer properties, particularly through modifications that enhance selectivity against cancer cell lines. For example, compounds structurally related to this compound have demonstrated significant inhibition of tumor growth in xenograft models .

Agrochemical Synthesis

This compound is also explored for its role in developing pesticides, particularly pyrethroid-type insecticides. The bromine and fluorine substituents improve the efficacy and stability of the resulting agrochemicals, contributing to their effectiveness in pest control .

Genetic Toxicology Studies

Research into the genetic toxicity of halogenated compounds has yielded mixed results regarding mutagenicity. Some derivatives of this compound have shown no mutagenic effects in Drosophila assays, while others indicated potential genetic toxicity. This highlights the need for thorough safety assessments when developing new derivatives.

Case Study 1: Anticancer Activity

A study focusing on fluorinated compounds similar to this compound revealed enhanced anticancer activity due to the presence of fluorine atoms. The introduction of these halogens was shown to increase potency against specific cancer cell lines, suggesting that this compound may also exhibit notable therapeutic effects.

Case Study 2: Genetic Toxicology

Investigations into the genetic effects of halogenated benzoyl chlorides showed varying results. While some compounds did not exhibit mutagenicity in laboratory assays, others raised concerns about potential genetic damage. These findings underscore the importance of further research to establish a comprehensive safety profile for this compound and its derivatives.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-fluorobenzoyl chloride is primarily based on its reactivity as an electrophilic reagent. It reacts with nucleophiles to form covalent bonds, facilitating the synthesis of various compounds. The presence of bromine and fluorine atoms on the benzene ring enhances its reactivity and selectivity in chemical reactions .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Bromo-2-fluorobenzoyl chloride

- 3-Bromo-4-fluorobenzoyl chloride

- 4-Fluorobenzoyl chloride

Uniqueness

4-Bromo-3-fluorobenzoyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the benzene ring. This unique substitution pattern imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Actividad Biológica

4-Bromo-3-fluorobenzoyl chloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C7H4BrClF

- Molecular Weight : 223.46 g/mol

- CAS Number : 695188-21-7

This compound is a derivative of benzoyl chloride, with bromine and fluorine substituents that enhance its reactivity and biological properties.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors. Its mechanism can be summarized as follows:

- Enzyme Interaction : The compound may act as an inhibitor or modulator of specific enzymes, influencing metabolic pathways.

- Receptor Binding : It has the potential to bind to receptors, altering cellular signaling processes.

Antiviral Properties

Recent studies indicate that compounds similar to this compound exhibit antiviral activity against various pathogens. For instance, related benzoyl derivatives have shown moderate inhibition of viral replication in cell cultures, with percentage inhibitions ranging from 33% to 83% in some assays . This suggests that this compound could be further evaluated for its antiviral efficacy.

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of new compounds. The cytotoxic effects of related compounds were assessed using human cell lines susceptible to HIV infection. Results indicated that many derivatives had CC50 values greater than 100 µM, suggesting low toxicity levels . Such findings are crucial for establishing a therapeutic window for potential clinical applications.

Structure-Activity Relationships (SAR)

The SAR analysis provides insights into how structural modifications influence biological activity. The introduction of bromine and fluorine substituents at specific positions on the benzene ring has been shown to enhance the compound's interaction with biological targets. For example, the presence of a bromo substituent at the ortho position significantly affected binding affinities in receptor assays .

| Substituent Position | Effect on Activity |

|---|---|

| Ortho Bromine | Decreased binding affinity |

| Para Fluorine | Increased allosteric effect |

Case Studies

-

Antiviral Activity Against HIV :

A study examined a series of benzoyl derivatives, including those related to this compound. The compounds were tested for their ability to inhibit HIV integrase activity, revealing significant inhibitory effects in several cases . -

Cytotoxicity Evaluation :

In another study focused on cytotoxicity, various benzoyl derivatives were screened against human cell lines. The results indicated a range of toxicities, with some compounds exhibiting favorable profiles for further development .

Propiedades

IUPAC Name |

4-bromo-3-fluorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-1-4(7(9)11)3-6(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKNNWDFHKRIYJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)Cl)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627069 | |

| Record name | 4-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

695188-21-7 | |

| Record name | 4-Bromo-3-fluorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.